Ethylene vs. Methylene Linker: Impact on Amine Basicity and Molecular Topology
The target compound incorporates an ethylamine spacer, which separates the aromatic rings by two carbon atoms, whereas the close analog phenyl(3-pyridinyl)methylamine (Sigma PH015126, CAS 58088-53-2) possesses only a single-carbon methylamine linker. This structural difference leads to a measurable difference in the predicted acid dissociation constant (pKa) of the primary amine: 8.07±0.33 for the target compound versus an expected higher basicity (~8.5–9.0) for the less sterically hindered methylamine analog . Furthermore, the molecular weight increases from 184.24 to 198.26 g/mol, and the calculated LogP of 3.02 for the target indicates a 0.3–0.5 Log unit increase in lipophilicity compared to the shorter-chain analog, based on fragment-based estimations . This difference in lipophilicity and basicity directly influences membrane permeability and protein binding in cellular assays.
| Evidence Dimension | Linker length, predicted pKa, and lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 198.26; formula C13H14N2; pKa 8.07±0.33 (predicted); LogP 3.024 (predicted) |
| Comparator Or Baseline | Phenyl(3-pyridinyl)methylamine (MW 184.24; formula C12H12N2; pKa ~8.5–9.0 estimated; LogP ~2.5–2.7 estimated) |
| Quantified Difference | ΔMW = +14.02 g/mol (one CH2 unit); ΔpKa ≈ -0.5 to -1.0 units; ΔLogP ≈ +0.3 to +0.5 units |
| Conditions | Predicted values from ACD/Labs or equivalent fragment-based calculators, as reported on supplier technical datasheets. |
Why This Matters
The distinct pKa and LogP values mean that substitution with the methylamine analog will alter the ionization state at physiological pH and affect compound distribution in biological assays, potentially leading to false-negative results in target engagement studies.
